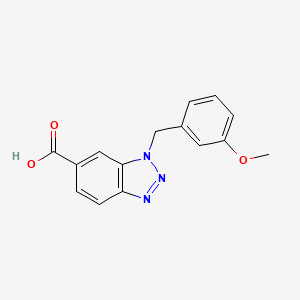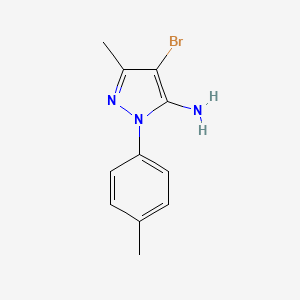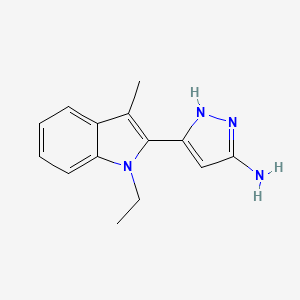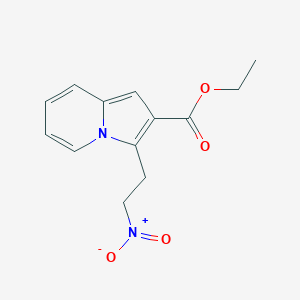![molecular formula C15H8F6N4S B1386888 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 1170510-97-0](/img/structure/B1386888.png)
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of trifluoromethyl groups and a triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry, materials science, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring or the phenyl group .
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: Its unique chemical structure makes it a valuable component in the development of advanced materials, such as polymers and coatings with enhanced properties.
Biological Research: The compound is used in studies related to its biological activity, including its antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the triazole ring play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups and phenyl ring but differs in its functional groups and reactivity.
4-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group, but with different applications and properties due to the presence of an amine group.
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol stands out due to its combination of trifluoromethyl groups, a triazole ring, and a pyridine moiety, which collectively contribute to its unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N4S/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)25-12(23-24-13(25)26)8-1-3-22-4-2-8/h1-7H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPDWTMNHOIXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)N2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)

![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)




![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)

![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
